molecular formula C17H27N3O2S B2360205 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 2034621-12-8

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2360205
CAS No.: 2034621-12-8
M. Wt: 337.48
InChI Key: CTRCMVAPKYKBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a tetrahydrofuran (THF) moiety and a piperidine ring substituted with a thiophen-2-ylmethyl group. Its structure combines heterocyclic and alkyl components, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2S/c21-17(19-12-15-3-1-9-22-15)18-11-14-5-7-20(8-6-14)13-16-4-2-10-23-16/h2,4,10,14-15H,1,3,5-9,11-13H2,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCMVAPKYKBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 278.37 g/mol
  • CAS Number : 2034480-79-8

The structure includes a tetrahydrofuran ring and a thiophene ring, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, similar pyrazole derivatives have shown efficacy against various bacterial strains and fungi. The presence of the thiophene moiety is believed to enhance these activities due to increased lipophilicity and potential interactions with microbial membranes .

Anticancer Potential

Studies have demonstrated that compounds with similar structures possess anticancer properties. For example, pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing significant inhibition of cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of lymphocytes, indicating potential use in autoimmune diseases .

The biological activity of 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is hypothesized to involve interaction with specific targets within cells:

  • Receptor Binding : The compound may bind to receptors or enzymes, altering their activity.
  • Cell Membrane Interaction : The lipophilic nature of the thiophene ring may facilitate penetration into cell membranes, affecting cellular processes.
  • Signal Transduction Modulation : It may influence signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies highlight the biological implications of similar compounds:

  • Antimicrobial Efficacy :
    • A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .
  • Anticancer Activity :
    • Research on structurally related compounds indicated that they could induce apoptosis in human breast cancer cells (MCF-7) with IC50 values around 25 µM, showcasing their potential as anticancer agents .
  • Inflammatory Response :
    • Inhibition studies revealed that certain analogs could reduce TNF-alpha production in activated macrophages by up to 40%, indicating anti-inflammatory properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological ActivityReference
Compound APyrazole derivativeAntimicrobial
Compound BPiperidine derivativeAnticancer
Compound CThiophene-basedAnti-inflammatory

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its THF and thiophene substituents. Below is a comparison with similar urea derivatives:

Compound Name / ID Key Substituents Molecular Weight Notable Features Reference
1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea Piperidine: methylsulfonyl; THF 319.42 Enhanced polarity due to sulfonyl group; potential for improved solubility
1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Chlorofluorophenoxy; dimethoxyphenyl ~ (Not provided) Halogen and methoxy groups may increase receptor binding affinity
1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea Indole; morpholino-pyrazolopyrimidine ~ (Not provided) Complex heterocycles likely enhance metabolic stability
1-(2-chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea Chloro-methylphenyl; hydroxymethyl 304.8 Hydroxymethyl group improves aqueous solubility
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea 2-Oxaadamantyl; methylamino-triazine ~ (Not provided) Adamantane’s rigidity may enhance membrane permeability
Target Compound THF; thiophen-2-ylmethyl-piperidine ~ (Not provided) Balanced lipophilicity (thiophene) and polarity (THF); potential CNS activity

Pharmacological and Physicochemical Insights

  • Polarity and Solubility : The methylsulfonyl group in increases polarity, whereas the thiophene in the target compound may prioritize moderate lipophilicity, favoring blood-brain barrier penetration. Hydroxymethyl groups (e.g., ) enhance solubility but reduce lipophilicity.
  • Receptor Binding : Halogenated derivatives (e.g., ) often exhibit stronger binding to hydrophobic enzyme pockets. The thiophene’s sulfur atom in the target compound could engage in π-π stacking or hydrophobic interactions.
  • Metabolic Stability: Morpholino and adamantane substituents () resist oxidative metabolism. The THF group in the target compound may confer intermediate stability due to its partially saturated structure.

Preparation Methods

Key Structural Features

  • Tetrahydrofuran-2-ylmethyl group
  • Thiophene-2-ylmethyl moiety
  • Piperidine-4-ylmethyl backbone
  • Urea linkage as the central connecting unit

General Methods for Urea Moiety Formation

Several methodologies can be employed for the formation of the urea linkage, which serves as the central connecting element in the target molecule.

Isocyanate-based Methods

The reaction of an isocyanate with an amine represents one of the most common approaches to urea synthesis. For the target compound, this could involve the reaction of tetrahydrofuran-2-ylmethyl isocyanate with (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine, or vice versa.

Phosgene and Phosgene Derivatives

Traditional approaches using phosgene derivatives such as triphosgene or carbonyldiimidazole (CDI) can facilitate urea formation. While these methods are effective, they involve reactive and potentially hazardous reagents.

Potassium Isocyanate Method

A practically simple, catalyst-free approach involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent. This method produces N-substituted ureas in good to excellent yields with high chemical purity through simple filtration or routine extraction procedures.

R-NH2 + KOCN + H+ → R-NH-CO-NH2

This method is particularly advantageous as it avoids the use of hazardous reagents and is suitable for gram-scale synthesis.

Iron-Catalyzed Dehydrogenative Coupling

An innovative approach involves iron-catalyzed urea synthesis through the dehydrogenative coupling of methanol and amines. This method, detailed by Lane et al., offers a sustainable route to unsymmetric ureas:

RHN-NHR + R'NH2 → R'HN-NHR + H2 (Catalyst 1, X mol%)

The optimization parameters for this method are summarized in Table 1:

Table 1: Optimization Parameters for Iron-Catalyzed Unsymmetric Urea Synthesis

Entry R Group R' Group Temperature (°C) Reaction Time (hrs) TON (Urea) Yield (%)
1 Benzyl Cyclohexyl 100 4 0 0
2 Benzyl Cyclohexyl 100 4 68 34
3 Benzyl Cyclohexyl 100 8 156 78
4 Benzyl Cyclohexyl 100 16 170 85
5 Benzyl Cyclohexyl 120 16 170 85
6 Benzyl Cyclohexyl 140 16 138 69

This method shows excellent yields (up to 85%) under optimized conditions using 0.5 mol% catalyst loading.

Synthesis of Tetrahydrofuran-2-ylmethyl Component

The tetrahydrofuran-2-ylmethyl amine component requires stereoselective synthesis approaches to ensure the correct configuration.

Electrophilic Cyclization Approaches

Stereoselective tetrahydrofuran synthesis often employs electrophilic cyclization strategies. Shaw describes several methods including iodo-etherification of homoallylic alcohols under anhydrous conditions:

R-CH=CH-CH2-CH2-OH + I2/NaHCO3 → R-CH-CH-CH2-CH2-O
                                      |  |
                                      I  R'

This approach enables stereocontrolled formation of 2,3,5-trisubstituted tetrahydrofurans with defined stereochemistry.

Synthesis from (R)-Tetrahydrofuran-3-ol

Alternative approaches utilize (R)-tetrahydrofuran-3-ol as a starting material, which can be transformed through various chemical reactions. For example:

(R)-tetrahydrofuran-3-ol + NaH + reagent → (R)-substituted tetrahydrofuran derivative

This method has been reported to yield products in the range of 40-54.54% under various conditions.

Preparation of 1-(Thiophen-2-ylmethyl)piperidin-4-one

The piperidine component containing the thiophene moiety represents another key synthetic challenge.

Direct Alkylation Method

A straightforward approach involves the reaction of piperidin-4-one with thiophen-2-ylmethyl halide under basic conditions:

piperidin-4-one + thiophen-2-ylmethyl halide + base → 1-(thiophen-2-ylmethyl)piperidin-4-one

The CAS number 41661-54-5 corresponds to 1-(Thiophen-2-ylmethyl)piperidin-4-one, which serves as a key intermediate in the synthesis of the target compound.

Mannich Reaction Approach

Alternatively, a Mannich base approach can be employed, as described by Rathakrishnan et al. for the synthesis of thiophene-containing heterocycles:

thiophene-2-carbaldehyde + piperidine + reagent → thiophene-piperidine Mannich base

This method proceeds under relatively mild conditions and has been used for the preparation of various thiophene-piperidine derivatives.

The preparation of (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine requires reduction of the ketone functionality in 1-(thiophen-2-ylmethyl)piperidin-4-one followed by introduction of the methylamine group.

Reductive Amination Method

A common approach involves reductive amination of the ketone using sodium cyanoborohydride:

1-(thiophen-2-ylmethyl)piperidin-4-one + NH2CN + NaBH3CN → 1-(thiophen-2-ylmethyl)piperidin-4-ylcarbonitrile

Followed by reduction of the nitrile:

1-(thiophen-2-ylmethyl)piperidin-4-ylcarbonitrile + LiAlH4 → (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine

Complete Synthetic Routes to 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Based on the available methodologies, two main synthetic routes can be proposed for the preparation of the target compound.

Route A: Convergent Synthesis via Isocyanate Intermediate

This approach involves the preparation of tetrahydrofuran-2-ylmethyl isocyanate and its subsequent reaction with (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine:

Step 1: Preparation of tetrahydrofuran-2-ylmethyl isocyanate

tetrahydrofuran-2-ylmethylamine + triphosgene → tetrahydrofuran-2-ylmethyl isocyanate

Step 2: Preparation of (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine as described in Section 5.1

Step 3: Coupling reaction

tetrahydrofuran-2-ylmethyl isocyanate + (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine → 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

This route is efficient for large-scale synthesis but requires handling of the reactive isocyanate intermediate.

Route B: Potassium Isocyanate Method

Based on the catalyst-free approach described by Tiwari et al., this route offers a more environmentally friendly alternative:

Step 1: Preparation of tetrahydrofuran-2-ylmethylamine and (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine as previously described

Step 2: Formation of mono-substituted urea

tetrahydrofuran-2-ylmethylamine + KOCN + H+ → tetrahydrofuran-2-ylmethylurea

Characterization and Analysis Methods

Comprehensive characterization of the synthesized compound is essential to confirm its structure and purity.

Spectroscopic Analysis

7.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR are primary techniques for structural confirmation. Based on similar compounds, the expected key signals include:

  • Thiophene protons: δ 7.0-7.5 ppm
  • Tetrahydrofuran ring protons: δ 3.7-4.2 ppm
  • Piperidine ring protons: δ 1.2-3.5 ppm
  • Urea NH protons: δ 5.0-6.5 ppm
  • Methylene bridges: δ 3.0-4.0 ppm

7.1.2 Infrared Spectroscopy (IR)

Key IR absorptions would include:

  • N-H stretching: 3300-3500 cm-1
  • C=O stretching (urea): 1640-1680 cm-1
  • C-O stretching (tetrahydrofuran): 1050-1150 cm-1
  • C-S stretching (thiophene): 600-700 cm-1

7.1.3 Mass Spectrometry

High-resolution mass spectrometry (HRMS) can confirm the molecular formula through accurate mass determination. The expected molecular weight for C17H25N3O2S is approximately 335.47 g/mol.

Chromatographic Analysis

HPLC and GC-MS techniques provide information on purity and can be used for quantitative analysis. Typical conditions might include:

  • Column: C18 reverse phase
  • Mobile phase: Acetonitrile/water gradient
  • Detection: UV at 254 nm and 280 nm

Q & A

Basic: What are the recommended synthetic routes for 1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Preparation of intermediates :

  • The tetrahydrofuran-2-ylmethyl moiety is synthesized via cyclization of diols or epoxide opening reactions.
  • The piperidin-4-ylmethyl-thiophene component is prepared by alkylation of piperidine with thiophen-2-ylmethyl halides.

Urea coupling : The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine intermediates and a carbonyl source (e.g., triphosgene) under inert conditions .
Optimization strategies :

  • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent : Use anhydrous DMF or dichloromethane for improved solubility.
  • Yield enhancement : Purify intermediates via flash chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to ensure >90% purity before coupling .

Advanced: How can computational methods aid in elucidating the structure-activity relationship (SAR) of this urea derivative?

Answer:

  • Molecular docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The thiophene and tetrahydrofuran groups may engage in π-π stacking or hydrogen bonding with active sites .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity data to prioritize synthetic targets.
  • MD simulations : Assess stability of the urea linker in physiological conditions; modifications (e.g., fluorination) may enhance metabolic resistance .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Answer:

  • 1H/13C NMR :
    • Tetrahydrofuran protons : δ 3.7–4.2 ppm (multiplet for –O–CH2–).
    • Thiophene protons : δ 6.8–7.5 ppm (doublets for aromatic H).
    • Urea NH : δ 5.5–6.5 ppm (broad singlet, exchangeable) .
  • Mass spectrometry (HRMS) : Expect [M+H]+ ion matching the molecular formula (C17H25N3O2S).
  • IR spectroscopy : Urea C=O stretch at ~1640–1680 cm⁻¹ .

Advanced: What strategies mitigate solubility challenges during in vitro assays for this hydrophobic urea derivative?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous dispersion.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the tetrahydrofuran or piperidine moieties .
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Basic: How can researchers validate the purity of this compound, and what analytical thresholds are acceptable for biological studies?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient); purity ≥95% (λ = 254 nm).
  • Elemental analysis : Carbon/nitrogen ratios should deviate <0.4% from theoretical values.
  • Melting point : Sharp range (e.g., 150–152°C) indicates crystallinity and homogeneity .

Advanced: What experimental approaches resolve contradictory bioactivity data across different assay platforms?

Answer:

  • Orthogonal assays : Confirm enzyme inhibition (e.g., IC50) via fluorescence polarization and radiometric methods.
  • Cellular context : Compare results in primary cells vs. immortalized lines; differences in membrane permeability or efflux pumps (e.g., P-gp) may explain variability .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation skews activity .

Basic: What are the documented biological targets of structurally analogous urea derivatives, and how might this inform target prioritization?

Answer:

  • Kinase inhibition : Urea derivatives often target B-Raf or PI3K due to hinge-region binding.
  • GPCR modulation : The piperidine-thiophene motif may interact with serotonin or dopamine receptors .
  • Antimicrobial activity : Thiophene-containing ureas show efficacy against Gram-positive bacteria via membrane disruption .

Advanced: How can X-ray crystallography or cryo-EM elucidate the binding mode of this compound with its target?

Answer:

  • Co-crystallization : Soak pre-formed protein crystals (e.g., kinase domain) with 1–5 mM compound. SHELX software can refine diffraction data (resolution ≤2.0 Å) to visualize urea H-bonds and hydrophobic contacts .
  • Cryo-EM : Suitable for large complexes (e.g., ribosomes); requires 3–5 mg/mL compound and grids prepared at liquid ethane temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.